3-Chlorobenzoate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
16887-60-8 |
|---|---|
Molekularformel |
C7H4ClO2- |
Molekulargewicht |
155.56 g/mol |
IUPAC-Name |
3-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
InChI-Schlüssel |
LULAYUGMBFYYEX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
Synonyme |
3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |
Herkunft des Produkts |
United States |
Microbial Catabolism of 3 Chlorobenzoate: Pathways, Enzymology, and Genetic Regulation
Aerobic Degradation Pathways
Under aerobic conditions, microorganisms employ several strategies to break down 3-chlorobenzoate. The most prevalent and well-characterized of these is the chlorocatechol ortho-cleavage pathway. nih.gov An alternative route, the protocatechuate pathway, has also been identified, particularly in bacteria adapted to low-oxygen environments. oup.comresearchgate.netasm.org
The chlorocatechol ortho-cleavage pathway is the most common metabolic route for 3-CBA degradation. nih.gov This pathway involves the initial conversion of 3-CBA to a chlorinated catechol intermediate, which then undergoes enzymatic ring fission. The process is governed by a series of specific genes, often found clustered on plasmids (like pAC27 and pJP4) or on the chromosome, including the clc, tfd, and cbe gene clusters. nih.govresearchgate.netmdpi.compnas.orgfrontiersin.org
The catabolic process begins with the enzymatic attack on the aromatic ring of 3-CBA. A multicomponent enzyme, this compound 1,2-dioxygenase (3-CBA 1,2-DO), initiates the degradation by incorporating two oxygen atoms into the substrate. bakhtiniada.ru This dioxygenation reaction converts 3-CBA into (chloro)catechol. nih.govbakhtiniada.ru
Research on Rhodococcus opacus strain 1CP has shown that this initial step can yield both 3-chlorocatechol (B1204754) (3-CCat) and 4-chlorocatechol (B124253) (4-CCat). bakhtiniada.ru The substrate specificity of the initial dioxygenase is a critical determinant for the subsequent degradation route. bakhtiniada.ru In other bacteria, such as Cupriavidus necator JMP134, the chromosomally encoded benABCD genes are involved in this primary transformation, converting 3-CBA to chlorocatechol. microbiologyresearch.org
Following its formation, the chlorocatechol intermediate is targeted by a ring-cleavage dioxygenase. In the modified ortho-cleavage (or intradiol) pathway, a specialized chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene, cleaves the aromatic ring between the two hydroxyl groups. mdpi.comnih.govsemanticscholar.org This is a crucial step that opens up the stable aromatic structure, making it accessible to further enzymatic modification. nih.govsjtu.edu.cn While extradiol (meta) cleavage of chlorocatechols can occur, it often leads to the formation of inhibitory or dead-end products, making the ortho-cleavage route the productive pathway for mineralization. nih.govresearchgate.net
The ortho-cleavage of 3-chlorocatechol results in the formation of 2-chloro-cis,cis-muconate (B1241311). nih.gov This intermediate is then acted upon by a chloromuconate cycloisomerase (encoded by tfdD), which converts it to 2-chlorodienelactone. mdpi.com The pathway continues with the hydrolysis of 2-chlorodienelactone by a hydrolase (tfdE) and subsequent reduction by a maleylacetate (B1240894) reductase (tfdF) to yield maleylacetate. mdpi.com The detection of key intermediates like chloro-cis,cis-muconate and maleylacetate has been confirmed in various 3-CBA-degrading bacterial isolates using high-performance liquid chromatography and mass spectrometry, validating this sequence of reactions. nih.govnii.ac.jpresearchgate.netnih.gov Maleylacetate is then funneled into the tricarboxylic acid (TCA) cycle, completing the mineralization process. mdpi.com
Table 1: Key Enzymes and Genes in the this compound Ortho-Cleavage Pathway
| Step | Enzyme | Gene(s) | Substrate | Product |
| Initial Dioxygenation | This compound 1,2-Dioxygenase | cbeABCD | This compound | 3-Chlorocatechol / 4-Chlorocatechol |
| Ring Fission | Chlorocatechol 1,2-Dioxygenase | tfdC / clcA | 3-Chlorocatechol | 2-Chloro-cis,cis-muconate |
| Isomerization | Chloromuconate Cycloisomerase | tfdD / clcB | 2-Chloro-cis,cis-muconate | 2-Chlorodienelactone |
| Hydrolysis | Dienelactone Hydrolase | tfdE / clcD | 2-Chlorodienelactone | Maleylacetate |
| Reduction | Maleylacetate Reductase | tfdF | Maleylacetate | 3-Oxoadipate |
An alternative route for 3-CBA degradation proceeds via protocatechuate. This pathway is notable in bacteria isolated from environments with low oxygen levels, as it circumvents the formation of chlorocatechol intermediates, which can be toxic under such conditions. oup.comasm.orgoup.com
In this pathway, 3-CBA is first converted to a hydroxylated benzoate (B1203000) derivative, such as 4-hydroxybenzoate (B8730719) (4-HB) or 3-hydroxybenzoate (3-HB). nih.govresearchgate.net These intermediates are then further metabolized to central intermediates like protocatechuate or gentisate. nih.govresearchgate.netresearchgate.net For instance, studies on Alcaligenes sp. strain L6, which was isolated under low oxygen pressure, revealed that it degrades 3-CBA through either the gentisate or the protocatechuate pathway, without any detectable catechol dioxygenase activity. oup.comasm.org While the subsequent steps involving the degradation of protocatechuate are well-established, the specific enzyme responsible for the initial conversion of 3-CBA to 4-HB or 3-HB has not yet been definitively identified. nih.govresearchgate.net
Protocatechuate Pathway
Subsequent Transformation to Protocatechuate
In some aerobic bacteria, the catabolism of this compound proceeds through the formation of protocatechuate. nih.govoup.com This pathway avoids the generation of potentially toxic chlorocatechol intermediates. nih.govasm.org For instance, in Alcaligenes sp. strain BR60, the initial attack on 3-CBA is catalyzed by a two-component dioxygenase, which is encoded by the cba (B1682559) genes located on the transposon Tn5271. nih.govasm.org This enzyme oxidizes this compound at the 3,4- or 4,5-positions, leading to the formation of protocatechuate and chlorodihydroxybenzoate intermediates. nih.gov The induction of the protocatechuate meta-cleavage pathway enzymes upon growth on this compound further supports this metabolic route. nih.gov Isolating bacteria under low oxygen conditions has also yielded organisms, such as Alcaligenes sp. strain L6, that utilize the protocatechuate pathway for 3-CBA degradation. asm.orgresearchgate.net
Gentisate Pathway
An alternative aerobic degradation route for this compound involves the gentisate pathway. nih.govoup.comasm.org This pathway is particularly significant in certain bacteria isolated from environments with low oxygen tension. oup.comasm.org
The gentisate pathway is predicted to be initiated by the conversion of this compound to 3-hydroxybenzoate. nih.govresearchgate.netwur.nl This initial step involves a hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. However, the specific enzyme responsible for catalyzing this initial conversion has not yet been identified. nih.govresearchgate.netresearchgate.net Despite this, the detection of 3-hydroxybenzoate as an intermediate and the ability of 3-CBA-degrading organisms to metabolize 3-hydroxybenzoate provide strong evidence for this conversion. wur.nl For example, resting cells of a Pseudomonas species grown on this compound were found to oxidize 3-hydroxybenzoate without a lag phase, and this intermediate was excreted into the culture medium during growth on 3-CBA. wur.nl
Following its formation, 3-hydroxybenzoate is hydroxylated to form gentisate (2,5-dihydroxybenzoate). nih.govwur.nl This reaction is catalyzed by the enzyme 3-hydroxybenzoate 6-hydroxylase (also known as 3-hydroxybenzoate 6-monooxygenase). uniprot.orgasm.orgresearchgate.net This enzyme has been characterized in several bacteria, including Corynebacterium glutamicum and Polaromonas naphthalenivorans CJ2. uniprot.orgasm.org It is typically a flavin adenine (B156593) dinucleotide (FAD)-containing monooxygenase that utilizes NADH or NADPH as a cosubstrate. uniprot.orgasm.org In Klebsiella pneumoniae M5a1, the uptake of 3-hydroxybenzoate is facilitated by a specific transporter protein, MhbT, before its intracellular conversion to gentisate. nih.gov The gene cluster responsible for this pathway often includes the gene for the hydroxylase, as well as genes for the subsequent enzymes in the gentisate degradation pathway, such as gentisate 1,2-dioxygenase. nih.govresearchgate.net
Table 1: Characteristics of 3-Hydroxybenzoate 6-Hydroxylase from Different Bacterial Strains
| Feature | Corynebacterium glutamicum ATCC 13032 | Polaromonas naphthalenivorans CJ2 | Pseudomonas alcaligenes NCIMB 9867 |
|---|---|---|---|
| Enzyme Name | 3-hydroxybenzoate 6-hydroxylase | NagX (3-hydroxybenzoate 6-hydroxylase) | XlnD (3-hydroxybenzoate 6-hydroxylase I) |
| Cosubstrate | High preference for NADH over NADPH. uniprot.org | Utilizes both NADH and NADPH. asm.org | Catalyzes NADH-dependent conversion. researchgate.net |
| Substrate Specificity | Active on 3-hydroxybenzoate; not active on 4-hydroxybenzoate, salicylate (B1505791), or protocatechuate. uniprot.org | Converts 3-hydroxybenzoate to gentisate; no salicylate 5-hydroxylase activity. asm.org | Converts 3-hydroxybenzoate to gentisate. researchgate.net |
| Optimal pH | 7.5 uniprot.org | 8.0 (for assay) asm.org | Not specified |
| Molecular Mass | ~43 kDa (Monomer) asm.org | ~43 kDa (Monomer) asm.org | ~130 kDa (Trimer of 43 kDa subunits) researchgate.net |
| Source | uniprot.org | asm.org | researchgate.net |
Conversion via 3-Hydroxybenzoate
Anaerobic Degradation Pathways
In the absence of oxygen, microorganisms employ different strategies to break down this compound, primarily involving reductive dechlorination. wur.nlchemicalbook.com
Reductive dechlorination is the key initial step in the anaerobic catabolism of many chlorinated aromatic compounds, including this compound. wur.nlasm.org This process involves the removal of a chlorine atom from the aromatic ring and its replacement with a hydrogen atom, a reaction known as hydrogenolysis. wur.nl The protons for this reaction are derived from water. wur.nl This biotransformation has been observed in a variety of anaerobic environments, including methanogenic and denitrifying conditions. nih.govnih.govoup.comoup.com
Several anaerobic bacteria have been identified that can carry out this reaction. The model organism Desulfomonile tiedjei couples the reductive dechlorination of this compound to ATP production and growth, a process termed "halorespiration" where 3-CBA serves as a terminal electron acceptor. wur.nlresearchgate.net Other organisms, such as the phototrophic bacterium Rhodopseudomonas palustris, utilize a different mechanism. In strain RCB100, this compound is first activated to its coenzyme A (CoA) thioester, 3-chlorobenzoyl-CoA. asm.orgresearchgate.net This intermediate is then reductively dehalogenated to benzoyl-CoA, which is subsequently metabolized. asm.orgresearchgate.net Denitrifying bacteria, such as strain 3CB-1, have also been isolated that degrade 3-CBA and other 3-halobenzoates under anoxic conditions using nitrate (B79036) as the electron acceptor. nih.gov
Table 2: Examples of Bacteria Involved in Anaerobic Reductive Dechlorination of this compound
| Bacterium/Consortium | Condition | Mechanism/Key Finding | Source |
|---|---|---|---|
| Desulfomonile tiedjei strain DCB-1 | Methanogenic | Couples dechlorination to ATP synthesis and growth (halorespiration). researchgate.net | wur.nlresearchgate.net |
| Rhodopseudomonas palustris strain RCB100 | Phototrophic | Dechlorination of 3-chlorobenzoyl-CoA to benzoyl-CoA. asm.org | asm.orgresearchgate.net |
| Strain 3CB-1 | Denitrifying | Degrades 3-CBA with nitrate as the electron acceptor. nih.gov | nih.gov |
| Desulfomicrobium escambiense (in coculture) | Methanogenic | Requires pyruvate (B1213749); dechlorinates 3-CBA to benzoate. asm.org | asm.org |
Carboxylation and dehydroxylation are important reactions in the anaerobic metabolism of various aromatic compounds. nih.govasm.org While not a direct degradation pathway for this compound itself, these reactions are responsible for its formation from other pollutants in some anaerobic environments. nih.govresearchgate.netnih.gov For example, in methanogenic sediment communities, 2-chlorophenol (B165306) can be transformed into this compound. nih.govasm.orgresearchgate.net This conversion is proposed to occur via a two-step process:
para-Carboxylation: 2-chlorophenol is carboxylated at the position para to the hydroxyl group, yielding 3-chloro-4-hydroxybenzoate. nih.govresearchgate.net
Dehydroxylation: The hydroxyl group is subsequently removed from 3-chloro-4-hydroxybenzoate to produce this compound. nih.govresearchgate.net
This sequence of reactions is analogous to the conversion of phenol (B47542) to benzoate, which occurs in the same microbial communities. nih.govasm.org The occurrence of these reactions highlights the complex metabolic web present in anaerobic consortia and provides a pathway for the formation of this compound from other chlorinated phenols, which then becomes available for further degradation via pathways such as reductive dechlorination. wur.nlnih.gov
Light-Dependent Anaerobic Metabolism in Photoheterotrophs
Certain strains of the purple nonsulfur phototrophic bacterium, Rhodopseudomonas palustris, are capable of metabolizing this compound (3-CBA) as a sole carbon source under anaerobic conditions, using light as an energy source. asm.orgnih.govscirp.org This process is strictly light-dependent; the bacterium cannot use 3-CBA as an energy source in the dark. nih.gov The metabolic route for 3-CBA in these photoheterotrophs is distinct from aerobic pathways and involves a reductive dehalogenation process.
Investigations with Rhodopseudomonas palustris strain RCB100 revealed a three-step pathway: asm.orgfrontiersin.org
Activation : this compound is first converted to its coenzyme A (CoA) thioester, 3-chlorobenzoyl-CoA.
Reductive Dehalogenation : The 3-chlorobenzoyl-CoA is then reductively dehalogenated to form benzoyl-CoA. This step is a critical distinction, as the CoA thioester, not the free aromatic acid, is the substrate for dehalogenation. asm.org
Further Degradation : The resulting benzoyl-CoA is metabolized to acetyl-CoA and carbon dioxide through a well-established reductive pathway in R. palustris. asm.org
The acetyl-CoA produced is then incorporated into cell material. asm.org Studies with R. palustris WS17 showed that the presence of benzoate as a co-substrate was initially required to facilitate 3-CBA degradation, though other strains like DCP3 and RCB100 can utilize 3-CBA as the sole carbon source. nih.govoup.com The metabolism in strain DCP3 has been shown to be tolerant to low concentrations of oxygen (up to 3 µM). nih.govnih.gov However, in mixed cultures with aerobic 3-CBA degraders, the aerobic heterotroph typically outcompetes the photoheterotroph, suggesting this anaerobic degradation is most relevant in anoxic, light-exposed environments. nih.govnih.gov
Enzymatic Mechanisms and Substrate Specificity
The enzymatic breakdown of this compound in aerobic bacteria is initiated by a class of enzymes known as dioxygenases. The ability of a microorganism to degrade halogenated aromatic compounds is largely dependent on the substrate specificity of the initial enzyme in the catabolic pathway. imrpress.comimrpress.comnih.gov For this compound, the key initiating enzyme is this compound 1,2-dioxygenase (3-CBDO), which differs significantly in its characteristics from the more commonly studied benzoate 1,2-dioxygenase (BDO). nih.govresearchgate.net
This compound 1,2-Dioxygenase (3-CBDO) Activity and Characteristics
This compound 1,2-dioxygenase (3-CBDO) is the primary enzyme of peripheral metabolism that commences the aerobic degradation of 3-CBA. imrpress.comimrpress.com It is an inducible enzyme, synthesized by bacteria such as Rhodococcus opacus 1CP when grown in the presence of 3-CBA. researchgate.netnih.gov Like benzoate dioxygenase, 3-CBDO is a complex, multi-component enzyme that catalyzes an oxygen-dependent reaction. imrpress.comnih.gov However, due to the instability of these enzymes during the preparation of cell-free extracts, their activity is typically measured by monitoring oxygen consumption in whole, intact cells. imrpress.comnih.gov The change in the respiration rate of cells upon exposure to 3-CBA serves as an indicator of 3-CBDO activity. nih.govnih.gov
The catabolism of 3-CBA is initiated by the oxidation of the aromatic ring, a reaction catalyzed by 3-CBDO. imrpress.comimrpress.com This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This dihydroxylation step destabilizes the aromatic ring, preparing it for subsequent cleavage. researchgate.net In the case of Rhodococcus opacus 1CP, the action of 3-CBDO on 3-CBA results in the formation of both 3-chlorocatechol and 4-chlorocatechol, which are then channeled into the modified ortho-cleavage pathway. nih.govbakhtiniada.ru The specific catechols formed are determined by the substrate specificity of the 3-CBDO enzyme. bakhtiniada.ru
The 3-CBDO enzyme generally exhibits a wider substrate specificity compared to benzoate 1,2-dioxygenase (BDO). bakhtiniada.ru The enzyme induced in R. opacus 1CP by 3-CBA can act on benzoate and other chlorinated benzoates. nih.gov For instance, the activity of 3-CBDO from R. opacus 1CP with benzoate is approximately 30% of its activity with 3-CBA, indicating a high affinity for its nominal substrate. nih.gov This same enzyme also shows a response to 2-chlorobenzoate (B514982) comparable to 3-CBA, while its response to 4-chlorobenzoate (B1228818) is significantly lower. nih.gov In contrast, the 3-CBDO from Rhodococcus wratislaviensis G10 displays a response to 2-chlorobenzoate that is several times higher than its response to 3-CBA, highlighting inter-species variations in enzyme specificity. nih.gov This broader specificity allows these enzymes to initiate the degradation of multiple related compounds. bakhtiniada.ru
Table 1: Relative Substrate Specificity of this compound 1,2-Dioxygenase (3-CBDO) in Rhodococcus Strains Data derived from oxygen uptake rates by whole cells grown on 3-CBA. Activity with 3-CBA is set to 100%.
| Substrate | Rhodococcus opacus 1CP | Rhodococcus wratislaviensis G10 | Rhodococcus rhodochrous 89 |
| This compound (3-CBA) | 100% | 100% | 100% |
| Benzoate (BA) | 30% | High | N/D |
| 2-Chlorobenzoate (2-CBA) | ~100% | >100% | 0% |
| 4-Chlorobenzoate (4-CBA) | Low | High | High |
| Chlorinated Phenols | N/D | Comparable to 3-CBA | N/D |
| Source: Data compiled from research findings on Actinobacteria. nih.gov N/D: Not Determined. |
The activity of 3-CBDO from Rhodococcus opacus 1CP exhibits complex kinetic behavior, pointing to allosteric regulation. researchgate.netnih.gov The relationship between the enzymatic reaction rate and the concentration of 3-CBA follows a sigmoidal (S-shaped) curve, which is a hallmark of positive kinetic cooperativity. nih.govnih.gov This indicates that the binding of one 3-CBA molecule to a regulatory site on the enzyme increases the catalytic efficiency or binding affinity of the other active sites on the enzyme molecule. nih.govmdpi.com This allosteric behavior is further supported by plots in bireciprocal coordinates, which show a concave curve, deviating from standard Michaelis-Menten kinetics. researchgate.net Additionally, 3-CBDO can be inhibited by an excess of its own substrate, 3-CBA, and by substrate analogues such as 2-chlorobenzoate and 4-chlorobenzoate, which act as competitive or transient inhibitors. nih.gov
Substrate Specificity and Affinity
Benzoate 1,2-Dioxygenase Activity and Specificity
Benzoate 1,2-dioxygenase (BDO) is the enzyme that initiates the degradation of benzoate. imrpress.com Compared to 3-CBDO, BDO typically has a much narrower substrate specificity. bakhtiniada.ruresearchgate.net For example, the BDO from Acinetobacter calcoaceticus ADP1 can utilize this compound, but its efficiency is lower than with its preferred substrate, benzoate. asm.orgnih.gov The BDO from Rhodococcus opacus 1CP is considered an enzyme with extremely narrow specificity. researchgate.nettandfonline.com Of 31 substituted benzoates tested, its activity with this compound was one of the only significant responses, and even that was less than 9% of its activity with benzoate. tandfonline.com
Interestingly, the interaction between BDO and this compound can also involve allosteric effects. imrpress.comnih.gov When the BDO from benzoate-grown R. opacus 1CP binds to this compound, it exhibits negative cooperativity. nih.govresearchgate.net This is in direct contrast to the positive cooperativity it shows when binding to its primary substrate, benzoate. nih.gov This difference in allosteric interaction may be one of the factors contributing to the inefficient processing of this compound by BDO. imrpress.comnih.govdntb.gov.ua
Chlorocatechol 1,2-Dioxygenase and Other Key Enzymes (e.g., chloromuconate cycloisomerase, dienelactone hydrolase)
The microbial degradation of this compound often proceeds through a modified ortho-cleavage pathway, where a series of specialized enzymes work in concert to break down the aromatic ring. Central to this process is chlorocatechol 1,2-dioxygenase , an enzyme that catalyzes the ring cleavage of chlorocatechols, which are key intermediates. nih.gov
In many bacteria, this compound is first converted to a chlorocatechol, such as 3-chlorocatechol or 4-chlorocatechol. bakhtiniada.ru Chlorocatechol 1,2-dioxygenase then cleaves the aromatic ring of these molecules. For instance, it cleaves 3-chlorocatechol to produce 2-chloro-cis,cis-muconate. nih.gov This step is critical as it opens up the stable aromatic structure, making it susceptible to further degradation.
Following the action of chlorocatechol 1,2-dioxygenase, other key enzymes come into play. Chloromuconate cycloisomerase catalyzes the conversion of the resulting chloromuconate. For example, it can transform 2-chloro-cis,cis-muconate into other intermediates. nih.govd-nb.info In some pathways, this enzyme facilitates the removal of the chlorine atom. nih.gov
Subsequently, dienelactone hydrolase acts on the products formed by the cycloisomerase. This enzyme is responsible for hydrolyzing dienelactones to maleylacetate. d-nb.infoasm.orgasm.org Maleylacetate is then further metabolized, eventually entering central metabolic pathways like the Krebs cycle. The coordinated action of these enzymes ensures the complete breakdown of the initial this compound molecule. d-nb.info The efficiency of this degradation can be influenced by the specific properties of these enzymes in different bacterial strains. For example, some chloromuconate cycloisomerases show poor activity towards certain chloromuconates, which can create a bottleneck in the degradation process. bioline.org.br
Gentisate Dioxygenase and Protocatechuate Dioxygenase Activities
While the chlorocatechol pathway is a common route for this compound degradation, alternative pathways involving gentisate and protocatechuate also exist in some bacteria. oup.comasm.org These pathways are characterized by the activity of different key dioxygenases.
In some bacterial isolates, particularly those enriched under low oxygen conditions, this compound is metabolized via gentisate or protocatechuate. oup.comasm.org Bacteria utilizing these pathways exhibit gentisate dioxygenase and protocatechuate dioxygenase activities, respectively, instead of catechol dioxygenase activity. oup.comoup.com
For instance, Alcaligenes sp. strain L6, isolated under reduced oxygen pressure, degrades this compound through a pathway that involves protocatechuate as an intermediate. asm.orgoup.com Cell-free extracts of this strain show protocatechuate 3,4-dioxygenase and gentisate dioxygenase activities. asm.orgasm.org Similarly, other studies have identified bacteria that possess gentisate and protocatechuate dioxygenase activities when grown on this compound. oup.com These alternative pathways highlight the metabolic diversity among bacteria in their approaches to degrading chlorinated aromatic compounds.
| Enzyme Activity in Different this compound Degradation Pathways | |
| Pathway Type | Key Dioxygenase Activity |
| Catechol Pathway | Catechol Dioxygenase |
| Gentisate/Protocatechuate Pathway | Gentisate Dioxygenase and/or Protocatechuate Dioxygenase |
Genetic Basis of this compound Degradation
The ability of microorganisms to degrade this compound is encoded by specific sets of genes, often organized into clusters. The dissemination and evolution of these genes play a crucial role in the adaptation of bacterial communities to this pollutant.
Identification of Gene Clusters (e.g., cbe, tfd, cba)
Several gene clusters have been identified as being responsible for the catabolism of this compound. These include the cbe, tfd, and cba gene clusters.
The cbe gene cluster has been found in various bacteria, including Burkholderia sp. NK8. microbiologyresearch.orgmicrobiologyresearch.org In this strain, the cbeABCD genes encode a chlorobenzoate 1,2-dioxygenase, which is involved in the initial oxidation of chlorobenzoates. microbiologyresearch.orgmicrobiologyresearch.org Disruption of the cbeA gene leads to the loss of the ability to grow on monochlorobenzoates. microbiologyresearch.orgmicrobiologyresearch.org Genomic analyses of several this compound degrading bacteria have revealed the presence of cbe genes, often alongside tfd genes. nih.govresearchgate.netnih.gov
The tfd gene cluster , originally identified for its role in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), also plays a role in this compound degradation. bioline.org.br The tfdCDEF genes encode enzymes for the chlorocatechol pathway, including chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. asm.orgasm.org The presence of tfd genes in conjunction with cbe genes suggests a cooperative role in the complete mineralization of this compound. nih.govresearchgate.netnih.gov
The cba gene cluster , found on the transposon Tn5271 in Comamonas testosteroni BR60, encodes enzymes for the initial steps of this compound catabolism. asm.orgresearchgate.netasm.org The cbaABC operon encodes a dioxygenase and a dehydrogenase that convert this compound to protocatechuate. researchgate.netasm.org This pathway differs from the chlorocatechol pathway by funneling the intermediate into the protocatechuate degradation route. asm.org
| Gene Cluster | Function in this compound Degradation | Example Organism(s) |
| cbe | Encodes chlorobenzoate 1,2-dioxygenase for initial oxidation. microbiologyresearch.orgmicrobiologyresearch.org | Burkholderia sp. NK8, Caballeronia sp. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |
| tfd | Encodes enzymes for the chlorocatechol degradation pathway. bioline.org.brasm.org | Ralstonia eutropha JMP134, Paraburkholderia sp. bioline.org.brnih.gov |
| cba | Encodes enzymes for the conversion of this compound to protocatechuate. asm.orgresearchgate.netasm.org | Comamonas testosteroni BR60 asm.orgresearchgate.netasm.org |
Transposon-Mediated Gene Transfer (e.g., Tn5271)
The spread of this compound degradation capabilities within microbial communities is often facilitated by mobile genetic elements, particularly transposons. Tn5271 is a well-characterized transposon that carries the genes for chlorobenzoate catabolism. nih.govnih.gov
Tn5271 is a composite transposon found in Alcaligenes sp. strain BR60, residing on either a plasmid or the chromosome. nih.govnih.gov This 17-kilobase transposon enables the host organism to utilize 3- and 4-chlorobenzoate as growth substrates. nih.govnih.gov The transposon is flanked by insertion sequences, which facilitate its movement between different genetic locations and between different bacteria. nih.gov The presence of catabolic genes on a transposon like Tn5271 allows for their horizontal transfer, contributing to the rapid adaptation of microbial populations to environments contaminated with chlorobenzoates. osti.gov The cba genes for this compound degradation are located within this transposon. asm.org
Evolutionary Adaptation of Catabolic Pathways
The catabolic pathways for this compound degradation are not static but are subject to evolutionary adaptation. This is evident in the diversity of pathways and the variations in the enzymes and gene clusters involved. The tfd gene clusters, for example, show variations in gene order and sequence identity across different bacterial strains, suggesting evolutionary divergence. mdpi.com
Functionally related proteins from the tfd, tcb (trichlorobenzene degradation), and clc (chlorocatechol degradation) gene clusters exhibit high levels of sequence similarity, indicating a common evolutionary origin. mdpi.com The arrangement and regulation of these genes have likely evolved to optimize the degradation of different chlorinated aromatic compounds under various environmental conditions. This evolutionary process allows bacteria to fine-tune their metabolic capabilities to efficiently utilize available resources, including pollutants like this compound.
Mechanisms of Adaptive Response in Bacterial Communities
Bacterial communities exhibit various adaptive responses when exposed to contaminants like this compound. These responses can occur at both the individual cell and community levels.
At the cellular level, bacteria can adapt by altering their membrane composition and overexpressing specific proteins. nih.gov For instance, exposure to 3-chlorobenzoic acid can lead to changes in phospholipid headgroups in the cell membrane. nih.gov Furthermore, bacteria may respond by overproducing enzymes involved in the degradation pathway, such as catechol-1,2-dioxygenase, as well as stress proteins. nih.gov
Microbial Diversity and Isolation of this compound-Degrading Organisms
The ability to metabolize this compound (3-CBA), a toxic industrial byproduct, is not confined to a single microbial species but is rather a trait found across a variety of bacterial genera. researchgate.netnii.ac.jp These microorganisms employ sophisticated enzymatic pathways to break down this resilient compound, offering significant potential for bioremediation strategies.
Bacterial Genera
A wide range of bacterial genera have been identified with the capacity to degrade 3-CBA, often utilizing it as a sole source of carbon and energy. These include:
Caballeronia : Strains of Caballeronia, such as NK8, have been isolated from soil and are known to degrade 3-CBA. researchgate.netasm.orgkegg.jp Genomic analyses of Caballeronia sp. 19CS4-2 revealed the presence of gene clusters associated with the chlorocatechol ortho-cleavage pathway. mdpi.comnih.gov
Paraburkholderia : This genus also contributes to 3-CBA degradation, with isolates like Paraburkholderia sp. 19CS9-1 demonstrating efficient breakdown of the compound. researchgate.netmdpi.comnih.gov Members of this genus are recognized for their ability to degrade a variety of aromatic chemicals. researchgate.net
Cupriavidus : Cupriavidus species, including strain 19C6, have been isolated and shown to possess the genetic framework for 3-CBA degradation, sometimes exhibiting different degradation pathways compared to Caballeronia and Paraburkholderia. researchgate.netmdpi.comnih.gov
Pseudomonas : Several Pseudomonas species are well-documented 3-CBA degraders. researchgate.netnih.govcdnsciencepub.com For instance, Pseudomonas sp. strain B13 can utilize 3-CBA, and the genetic basis for this degradation has been located on a plasmid. asm.org Pseudomonas putida has also been shown to effectively degrade 3-chlorobenzoic acid. researchgate.net
Alcaligenes : Alcaligenes sp. strain L6, isolated under low oxygen conditions, metabolizes 3-CBA through the gentisate or protocatechuate pathway, a deviation from the more common chlorocatechol route. oup.comasm.orgnih.gov
Rhodococcus : The genus Rhodococcus includes strains like Rhodococcus erythropolis S-7, which can grow on 3-CBA as its only growth substrate. academicjournals.orgnih.gov Studies on Rhodococcus opacus have detailed the enzymatic pathways involved in 3-CBA breakdown. mdpi.combakhtiniada.ru
Bacillus : Some Bacillus species have been identified as capable of degrading 3-CBA. researchgate.net
Desulfomonile : The anaerobic bacterium Desulfomonile tiedjei is notable for its ability to reductively dehalogenate this compound. wur.nlezbiocloudpro.appresearchgate.net This process involves the removal of the chlorine atom as a critical first step in its breakdown. asm.org The dehalogenase responsible for this activity has been purified and characterized. nih.gov
Rhodopseudomonas : The phototrophic bacterium Rhodopseudomonas palustris can anaerobically degrade 3-CBA. asm.orgasm.org Some strains require a co-substrate like benzoate to initiate degradation, while others can utilize 3-CBA as the sole carbon source after an adaptation period. oup.combiorxiv.org
Isolation Methodologies
The successful isolation of this compound-degrading bacteria from the environment relies on specific laboratory techniques designed to select for these specialized microorganisms.
Enrichment Culture: This is a primary and widely used method for isolating bacteria with specific metabolic capabilities. researchgate.netmdpi.comnih.gov The technique involves cultivating environmental samples (e.g., soil, water) in a minimal medium where 3-CBA is the only provided source of carbon and energy. asm.orgoup.com This selective pressure encourages the growth of organisms that can utilize the target compound, while inhibiting the growth of others. oup.comoup.com Over successive transfers to fresh medium, the desired degraders become enriched and can then be isolated as pure cultures by plating on solid media. mdpi.comoup.com
Chemostat: Chemostat cultivation is a continuous culture method that allows for the isolation and study of microorganisms under controlled conditions, particularly at low substrate concentrations. oup.com This technique can be used to enrich for bacteria that are highly efficient at scavenging low levels of 3-CBA or that are adapted to specific environmental constraints, such as low oxygen levels. oup.comoup.comasm.org Isolations from chemostats have yielded bacteria with different metabolic strategies compared to those obtained from batch enrichments. oup.com For example, enrichments at low dilution rates have favored organisms using the gentisate or protocatechuate pathways. oup.com
Endemicity and Geographic Distribution of Degrading Bacteria
Studies have shown that the ability to degrade this compound is not uniformly distributed across the globe but can exhibit high levels of endemicity. This means that the specific types of 3-CBA-degrading bacteria can be unique to particular geographic locations.
Research involving soil samples from diverse regions, including central California, central Chile, South Africa, western Australia, northern Saskatchewan (Canada), and Russia, has revealed distinct populations of 3-CBA degraders. asm.org While the potential to mineralize 3-CBA appears to be widespread, even in pristine soils with no known history of contamination, the specific microbial species responsible often vary by location. For instance, bacteria capable of degrading 3-CBA have been isolated from Korean coastal waters, with Pseudomonas, Moraxella, and Flavobacterium being the dominant genera. koreascience.kr Similarly, degrading strains have been isolated from soil in Japan. asm.orgkegg.jpmdpi.com This geographic specificity highlights the importance of local microbial diversity in the bioremediation of chlorinated aromatic compounds.
Environmental Dynamics and Bioremediation Potential of 3 Chlorobenzoate
Environmental Occurrence and Persistence
3-Chlorobenzoate (3-CBA) is a halogenated aromatic compound that can be found in the environment primarily as a result of industrial activities and the microbial breakdown of more complex pollutants. academicjournals.orgnih.gov Its presence in soil, groundwater, and industrial effluents poses environmental concerns due to its toxicity and persistence. nih.govconicet.gov.ar
Detection in Contaminated Environments (e.g., soil, groundwater, industrial wastewaters)
This compound is a known contaminant of various environmental compartments. It is frequently detected in industrial wastewaters, a consequence of its use in manufacturing processes and its formation during water chlorination. conicet.gov.armdpi.com The compound's journey does not end in industrial effluents; it often leaches into soil and groundwater, leading to wider environmental contamination. conicet.gov.ar For instance, 3-CBA has been identified in polluted rivers and underground water sources. mdpi.com Its presence is also a notable issue in soils contaminated with polychlorinated biphenyls (PCBs), as 3-CBA is a common metabolic byproduct of PCB degradation by microorganisms. nih.gov The half-life of 3-CBA has been estimated to be 38 days in water, 75 days in soil, and 340 days in sediments, highlighting its persistence in the environment. conicet.gov.ar
Factors Affecting Biodegradation Rate (e.g., temperature, pH, presence of other pollutants)
The rate at which this compound biodegrades is influenced by several environmental factors.
Temperature and pH: Microbial activity, which is central to the breakdown of 3-CBA, is highly dependent on temperature and pH. Studies have shown that the degradation of chlorobenzoic acids is optimal within specific ranges. For example, the degradation of 3,4-dichlorobenzoic acid by Brevibacterium spp. was found to be most effective at a temperature of 37°C and a pH of 7.0. jbarbiomed.com Another study on the biodegradation of 4-chlorobenzoic acid determined the optimal conditions to be a temperature of 32.75°C and a pH of 5.25. researchgate.net These findings suggest that deviations from optimal temperature and pH ranges can significantly slow down the biodegradation process.
Presence of Other Pollutants: The presence of co-contaminants can have a significant impact on the biodegradation of 3-CBA. Heavy metal ions such as cadmium (Cd²⁺), chromium (Cr⁶⁺), copper (Cu²⁺), and mercury (Hg²⁺) have been shown to negatively affect the microbial degradation of this compound. mdpi.comfrontiersin.org These metals can inhibit key microbial enzymes, leading to extended acclimation periods and reduced degradation rates. mdpi.comfrontiersin.org
Furthermore, the presence of other structurally similar organic compounds can also inhibit 3-CBA degradation. For instance, the presence of 2-chlorobenzoate (B514982) and 4-chlorobenzoate (B1228818) can act as competitive inhibitors for the enzymes responsible for 3-CBA breakdown. mdpi.com One study found that 3-CBA was the strongest inhibitor of monochlorobiphenyl degradation compared to other chlorobenzoates, significantly impeding the growth of degrading bacteria and the elimination rate of the pollutants. researchgate.net
Bioremediation Strategies
Bioremediation offers an environmentally sound and cost-effective approach to address this compound contamination. This strategy harnesses the metabolic capabilities of microorganisms to break down the pollutant into less harmful substances.
Application of Microbial Strains and Consortia for Remediation
The use of specific microbial strains and consortia has proven effective in the bioremediation of 3-CBA. Bioaugmentation, the process of introducing specific microorganisms to a contaminated site, has been shown to enhance the removal of this compound. besjournal.com
Numerous bacterial species from genera such as Pseudomonas and Rhodococcus are capable of degrading chlorobenzoates. mdpi.com For example, an indigenous strain of Pseudomonas putida isolated from a polluted river was capable of degrading 100 mg/L of 3-chlorobenzoic acid within 14 hours. researchgate.net In another study, Pseudomonas putida degraded 100 mg/L of 3-CBA in 28 hours with a removal efficiency of 92.2%. researchgate.net
Research has also highlighted the efficacy of microbial consortia. A three-membered bacterial consortium demonstrated the ability to extensively degrade and dechlorinate monochlorinated biphenyls, a process that involves the breakdown of chlorobenzoates. researchgate.net The synergistic interactions within a consortium can lead to more complete degradation of the pollutant. For instance, a consortium of Burkholderia sp. NK8 and Pseudomonas aeruginosa PAO1 showed enhanced biofilm formation and increased degradation activity of this compound. nih.gov
| Microbial Strain/Consortium | Substrate & Concentration | Degradation Time | Removal Efficiency | Reference |
| Pseudomonas putida | 100 mg/L 3-Chlorobenzoic acid | 14 hours | - | researchgate.net |
| Pseudomonas putida | 100 mg/L 3-Chlorobenzoic acid | 28 hours | 92.2% | researchgate.net |
| Caballeronia 19CS4-2 & Paraburkholderia 19CS9-1 | 5 mM 3-CBA | 20–28 hours | - | nih.gov |
| Klebsiella pneumoniae | 3.5 mM 3-CBA | 72 hours | 84% | hu.edu.jo |
| Burkholderia sp. NK8 and Pseudomonas aeruginosa PAO1 consortium | This compound | - | Enhanced degradation | nih.gov |
Enhanced Bioremediation Approaches (e.g., immobilized cells)
To improve the efficiency and stability of bioremediation processes, various enhanced approaches have been developed. One of the most promising is the use of immobilized microbial cells. This technique involves entrapping microorganisms within a porous polymer matrix, which offers several advantages over free-cell systems, including higher cell densities, protection from toxic substances, and easier recovery and reuse. academicjournals.org
Materials such as polyurethane foam (PUF), polyvinyl alcohol (PVA), and alginate have been successfully used to immobilize cells for the degradation of pollutants. academicjournals.org For instance, cells of Rhodococcus opacus 1CP have been immobilized for the degradation of benzoate (B1203000) and this compound. nih.govimrpress.com In another study, Rhodococcus erythropolis strain S-7 was immobilized in a polyvinyl alcohol-calcium alginate gel, which showed high biodegradation activity for this compound. The immobilized cells were able to completely degrade the compound within 60 hours. Similarly, polyurethane foam-immobilized cells of Bacillus sp. have been studied for the degradation of this compound. researchgate.net
Role of Rhizodeposition and Supplemental Carbon Substrates in Microbial Activity
The rhizosphere, the soil region directly influenced by plant roots, can play a crucial role in the bioremediation of organic pollutants. Plants release organic compounds known as root exudates or rhizodeposition, which can serve as a source of carbon and energy for soil microorganisms. mendelu.cznih.gov This can enhance the metabolic activity of microbial populations, including those capable of degrading contaminants like 3-CBA. mendelu.cznih.gov
Studies have shown that rhizodeposition can stimulate the biodegradation of this compound. mendelu.czresearchgate.netresearchgate.net The increased availability of carbon in the rhizosphere can support larger populations of microorganisms that can degrade xenobiotics either as a direct food source or through cometabolism. researchgate.netresearchgate.net
Similarly, the addition of supplemental carbon sources can enhance the biodegradation of 3-CBA. The presence of an easily degradable substrate can stimulate microbial growth and activity, leading to a more rapid breakdown of the target pollutant. For example, the addition of glucose was found to have a stimulatory effect on the dechlorination rate of pentachlorophenol, a related chlorinated aromatic compound. nih.gov In another study, the addition of methanol (B129727) as a supplemental carbon source led to almost complete (up to 99%) removal of melamine, demonstrating the potential of this strategy to enhance bioremediation. wur.nl However, the addition of a second substrate does not always enhance degradation and can sometimes have no effect. For instance, the presence of acetate (B1210297) did not affect the transformation rate of 3-CBA by Pseudomonas sp. strain B13.
Co-metabolism and Compatibility in Mixed Cultures
The degradation of this compound (3-CBA) in the environment is often carried out by mixed microbial communities where co-metabolism and the compatibility of metabolic pathways are crucial for efficient detoxification. Co-metabolism is a phenomenon where microorganisms degrade a substance they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate.
The compatibility of metabolic pathways within a mixed culture is a determining factor for the complete mineralization of substrate mixtures. For instance, studies have shown that combining two Pseudomonas strains that both utilize the ortho-cleavage pathway—Pseudomonas aeruginosa 3mT for 3-CBA and P. stutzeri SPC-2 for phenol (B47542)—results in the effective and simultaneous degradation of both compounds. nih.gov In contrast, a co-culture of strain 3mT with a Pseudomonas species that uses a meta-cleavage pathway for phenol proved less effective. nih.gov This highlights the principle that compatible degradation routes (e.g., two ortho-pathways) prevent the formation of dead-end products and metabolic conflicts. nih.gov
Similarly, the combination of benzoate and 3-CBA can be problematic for certain microbial cultures. Continuous cultures growing on benzoate or 3-methylbenzoate (B1238549) (3MB) were unable to completely degrade 3-CBA, leading to the accumulation of toxic chlorocatechols. oup.com However, the introduction of a specialized bacterium, Pseudomonas sp. strain B13, which is capable of assimilating chlorocatechols, stabilized the community and allowed for the complete degradation of the benzoate/3-CBA mixture. oup.com
Co-metabolism has been demonstrated in various bacterial strains. Rhodococcus erythropolis S-7, for example, can degrade 3-CBA as a sole carbon source but cannot utilize other monochlorobenzoate isomers. However, when glucose is provided as a growth substrate, the strain can co-metabolically degrade 2-chlorobenzoate. In anoxic environments, mixed microbial cultures have been shown to degrade a combination of benzoate, 3-CBA, and pyruvate (B1213749) under denitrifying conditions, demonstrating the feasibility of co-metabolism in the absence of oxygen. nih.govresearchgate.net The presence of an additional carbon source can also be vital for degradation under specific conditions; for instance, the phototroph Rhodopseudomonas palustris DCP3 requires a co-substrate like succinate (B1194679) to sustain its energy needs for 3-CBA degradation in the presence of low oxygen levels. nih.gov
Table 1: Research Findings on Co-metabolism and Compatibility in Mixed Cultures for 3-CBA Degradation
| Microbial Culture(s) | Co-substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa 3mT & P. stutzeri SPC-2 | Phenol | Both strains use the ortho-cleavage pathway, leading to compatible and complete degradation of both 3-CBA and phenol. | nih.gov |
| Pseudomonas aeruginosa 3mT & Pseudomonas sp. SoPC-5 | Phenol | Incompatible pathways (ortho- and meta-cleavage) resulted in less effective degradation. | nih.gov |
| Benzoate- or 3-methylbenzoate-utilizing cultures & Pseudomonas sp. B13 | Benzoate, 3-Methylbenzoate | Initial cultures accumulated toxic chlorocatechols; adding strain B13 enabled complete degradation. | oup.com |
| Rhodococcus erythropolis S-7 | Glucose | Could not degrade 2-chlorobenzoate alone, but co-metabolized it in the presence of glucose. | |
| Mixed denitrifying culture | Benzoate, Pyruvate | Complete and stable degradation of all three substrates occurred under anoxic (denitrifying) conditions. | nih.govresearchgate.net |
Environmental Interactions and Ecological Significance
The fate of this compound in natural ecosystems is governed by complex interactions within microbial communities, particularly competition for resources and the influence of prevailing environmental conditions like oxygen availability.
Competition for Substrates and Oxygen in Microbial Communities
Competition experiments between different aerobic bacteria have shown that the availability of oxygen is a critical factor. In a study comparing Pseudomonas sp. strain A3 (which uses a catechol degradation pathway) and Alcaligenes sp. strain L6 (which uses a gentisate pathway), the competitive outcome was directly linked to oxygen levels. oup.com Under air-saturating conditions, Pseudomonas sp. A3 dominated, whereas under reduced oxygen partial pressures, Alcaligenes sp. L6 had the competitive advantage. oup.com Continuous culture experiments further demonstrated that strain L6 could outcompete strain A3 under both oxygen- and carbon-limiting conditions at lower dilution rates. oup.com
Similarly, in mixed cultures of the aerobic heterotroph Alcaligenes sp. strain L6 and the facultative anaerobic phototroph Rhodopseudomonas palustris DCP3, the aerobe was the superior competitor for 3-CBA. nih.gov Under both low oxygen (hypoxic) and oxygen-limiting conditions, Alcaligenes sp. L6 metabolized all the available 3-CBA, outcompeting the phototroph. nih.gov This suggests that in photic zones with low oxygen, aerobic heterotrophs may play a more significant role in 3-CBA degradation than photoheterotrophic bacteria. nih.gov
The introduction of specialized 3-CBA degraders into natural sediments also highlights the importance of competition. The persistence and success of introduced strains like P. acidovorans M3GY and P. alcaligenes C-0 were significantly affected by competition from the native microbial flora. nih.gov The addition of 3-CBA could stimulate the growth of the introduced degraders, but also spurred the growth of other indigenous organisms, intensifying the competitive pressure. nih.gov
Table 2: Summary of Competition Studies in 3-CBA Degrading Microbial Communities
| Competing Strains | Limiting Resource(s) | Outcome | Reference(s) |
|---|---|---|---|
| Pseudomonas sp. A3 vs. Alcaligenes sp. L6 | 3-CBA, Oxygen | Strain A3 dominates under high oxygen; Strain L6 dominates under low oxygen and at low dilution rates. | oup.com |
| Alcaligenes sp. L6 vs. Rhodopseudomonas palustris DCP3 | 3-CBA, Oxygen | Alcaligenes sp. L6 outcompeted R. palustris DCP3 under both hypoxic and oxygen-limiting conditions. | nih.gov |
Impact of Oxygen Availability on Degradation Pathways
Oxygen plays a dual role in the aerobic degradation of aromatic compounds, acting as a co-substrate for initial ring-cleavage reactions and as a terminal electron acceptor for respiration. oup.com Its availability is a decisive factor that dictates which metabolic pathway is employed for 3-CBA degradation.
Under fully aerobic conditions, the degradation of 3-CBA often proceeds via a (chloro)catechol intermediate, which is then cleaved through an ortho-pathway. oup.comasm.org This route is common in bacteria isolated under air-saturating conditions, such as Pseudomonas sp. strain A3. oup.com However, the dioxygenase enzymes involved in this pathway have relatively low affinities for oxygen, meaning their efficiency is significantly reduced at low oxygen concentrations. oup.com This can lead to the accumulation of toxic chlorocatechol intermediates. oup.com
In response to low-oxygen (hypoxic) environments, different degradation pathways are favored. Bacteria isolated under reduced oxygen partial pressures, such as Alcaligenes sp. strain L6, tend to metabolize 3-CBA via gentisate or protocatechuate pathways instead of the catechol route. oup.comasm.org These alternative pathways appear to be better adapted to environments where oxygen is scarce, such as at oxic/anoxic interfaces in soil and groundwater. oup.com The Alcaligenes sp. strain L6, for instance, possesses a relatively high affinity for oxygen, making it a "low-oxygen specialist". nih.govoup.com
In the complete absence of oxygen (anoxic conditions), degradation can still occur if alternative electron acceptors are available. A mixed microbial culture was shown to completely degrade 3-CBA under denitrifying conditions, using nitrate (B79036) as the electron acceptor. nih.govresearchgate.net In this anoxic system, the degradation proceeded without the formation of toxic intermediates. nih.govresearchgate.net Interestingly, the introduction of a small amount of oxygen to this system did not induce a switch to aerobic pathways; instead, the oxygen was used simultaneously with nitrate as a terminal electron acceptor in a microaerobic process. nih.govresearchgate.net The anaerobic phototrophic degradation by Rhodopseudomonas palustris DCP3 is also highly sensitive to oxygen, being inhibited at concentrations as low as 6 μM O₂. nih.gov
Table 3: Influence of Oxygen on this compound Degradation Pathways
| Oxygen Condition | Predominant Pathway(s) | Key Intermediates | Example Organism(s) | Reference(s) |
|---|---|---|---|---|
| Aerobic (High O₂) | Catechol ortho-cleavage | (Chloro)catechol | Pseudomonas sp. strain A3, Pseudomonas sp. B13 | oup.comoup.com |
| Hypoxic (Low O₂) | Gentisate, Protocatechuate | Gentisate, Protocatechuate | Alcaligenes sp. strain L6 | oup.comasm.org |
| Anoxic (Denitrifying) | Reductive dehalogenation | Benzoyl-CoA | Mixed denitrifying culture | nih.govresearchgate.net |
Synthesis and Derivatization of 3 Chlorobenzoate: Academic Approaches and Applications
Chemical Synthesis Methodologies for 3-Chlorobenzoate and its Esters
This compound, or more formally 3-chlorobenzoic acid, is a monochlorobenzoic acid with a chlorine substituent at the third position of the benzene (B151609) ring. nih.gov It can be synthesized through the oxidation of 3-chlorotoluene (B144806). ontosight.aiwikipedia.org Another method involves the chlorination of benzoic acid. ontosight.ai
The synthesis of its esters, such as methyl this compound and ethyl this compound, is commonly achieved through esterification reactions. For instance, methyl this compound can be synthesized by heating a copper salt with an isopropyl group and ethyl esters in a benzene solvent at reflux temperature for a duration of two hours. biosynth.com 2-amino-3-chlorobenzoic methyl ester is prepared by reacting 2-amino-3-chlorobenzoic acid with a methylating reagent in the presence of an inorganic acid and an organic solvent. google.com Another general approach for esterification involves the direct condensation of the carboxylic acid with an alcohol, often catalyzed by a strong acid like sulfuric acid or a Lewis acid. scielo.br For example, ethyl 4-(3-chloropropyl)benzoate is synthesized via the esterification of 4-(3-chloropropyl)benzoic acid with ethanol (B145695) using sulfuric acid as a catalyst.
A study has also reported the synthesis of vinyl esters of various aromatic carboxylic acids, including 2-chlorobenzoic and 4-chlorobenzoic acids, by reacting them with vinyl acetate (B1210297) in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchcommons.org This method could potentially be applied to synthesize vinyl this compound.
Table 1: Selected Synthesis Methods for this compound and its Esters
| Product | Starting Material(s) | Reagents/Conditions | Reference(s) |
| 3-Chlorobenzoic Acid | 3-Chlorotoluene | Oxidation | ontosight.aiwikipedia.org |
| 3-Chlorobenzoic Acid | Benzoic Acid | Chlorination | ontosight.ai |
| Methyl this compound | Copper salt, isopropyl group, ethyl esters | Benzene, reflux for 2 hours | biosynth.com |
| 2-Amino-3-chlorobenzoic methyl ester | 2-Amino-3-chlorobenzoic acid, methylating reagent | Inorganic acid, organic solvent | google.com |
| Ethyl 4-(3-chloropropyl)benzoate | 4-(3-chloropropyl)benzoic acid, ethanol | Sulfuric acid | |
| 2-(Adamantan-1-yl)-2-oxoethyl this compound | Not specified | Not specified | mdpi.com |
Synthesis and Characterization of Organometallic Derivatives (e.g., Organotin(IV) this compound)
Organotin(IV) derivatives of this compound have been synthesized and characterized for their potential applications. These compounds are typically prepared by reacting an organotin(IV) precursor, such as an oxide, hydroxide (B78521), or chloride, with 3-chlorobenzoic acid. medjchem.comresearchgate.netorientjchem.org
For example, diphenyltin(IV) di-3-chlorobenzoate and triphenyltin(IV) this compound have been synthesized by reacting diphenyltin(IV) dihydroxide and triphenyltin(IV) hydroxide, respectively, with 3-chlorobenzoic acid. researchgate.netorientjchem.org The reaction is often carried out in a suitable solvent like methanol (B129727) under reflux conditions. orientjchem.org Similarly, dibutyltin(IV), diphenyltin(IV), and triphenyltin(IV) derivatives of 4-chlorobenzoate (B1228818) have been synthesized by reacting the corresponding organotin(IV) dichlorides with 4-chlorobenzoic acid via their oxide or hydroxide intermediates. researchgate.netorientjchem.orgsemanticscholar.org These methods are adaptable for the synthesis of the 3-chloro isomers.
The characterization of these organometallic compounds is performed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). researchgate.netorientjchem.orgresearchgate.netorientjchem.org X-ray crystallography can also be employed to determine their solid-state structures. academie-sciences.fr
Table 2: Synthesis of Organotin(IV) this compound Derivatives
| Organotin(IV) Derivative | Precursor(s) | Reaction Conditions | Characterization Methods | Reference(s) |
| Diphenyltin(IV) di-3-chlorobenzoate | Diphenyltin(IV) dihydroxide, 3-chlorobenzoic acid | Methanol, reflux | IR, UV-Vis, ¹H NMR, ¹³C NMR, Microanalytical data | researchgate.netorientjchem.org |
| Triphenyltin(IV) this compound | Triphenyltin(IV) hydroxide, 3-chlorobenzoic acid | Methanol, reflux | IR, UV-Vis, ¹H NMR, ¹³C NMR, Microanalytical data | researchgate.netorientjchem.org |
| Dibutyltin(IV) di-4-chlorobenzoate | Dibutyltin(IV) dichloride, 4-chlorobenzoic acid | Via dibutyltin(IV) oxide intermediate | IR, UV-Vis, ¹H NMR, ¹³C NMR, Microanalytical data | researchgate.netorientjchem.orgsemanticscholar.org |
| Diphenyltin(IV) di-4-chlorobenzoate | Diphenyltin(IV) dichloride, 4-chlorobenzoic acid | Via diphenyltin(IV) dihydroxide intermediate | IR, UV-Vis, ¹H NMR, ¹³C NMR, Microanalytical data | researchgate.netorientjchem.orgsemanticscholar.org |
| Triphenyltin(IV) 4-chlorobenzoate | Triphenyltin(IV) chloride, 4-chlorobenzoic acid | Via triphenyltin(IV) hydroxide intermediate | IR, UV-Vis, ¹H NMR, ¹³C NMR, Microanalytical data | researchgate.netorientjchem.orgsemanticscholar.org |
Synthesis of Advanced Amine/Ester Derivatives for Mechanistic Study
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives
The synthesis of 1,3,4-oxadiazole derivatives often starts from a carboxylic acid, such as a chlorobenzoic acid, which is converted to its corresponding ester and then to a benzoylhydrazide. nih.gov This hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole ring. One common method involves the reaction of the acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. utar.edu.mynih.gov
For instance, a series of 1,3,4-oxadiazole derivatives were synthesized from 4-chlorobenzoic acid by first converting it to ethyl 4-chlorobenzoate, then to 4-chlorobenzoylhydrazide, and finally to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov This thiol was then reacted with various electrophiles to produce the final derivatives. nih.gov A similar pathway can be envisioned starting from 3-chlorobenzoic acid. Another study synthesized 1,3,4-oxadiazole derivatives from substituted aromatic acid hydrazides and aromatic aldehydes, followed by cyclization. nih.gov New 4-amino-3-chloro benzoate (B1203000) ester derivatives, including 1,3,4-oxadiazoles, have also been synthesized for biological evaluation. tandfonline.comresearchgate.netnih.govresearchgate.net
Table 3: General Synthetic Route for 1,3,4-Oxadiazole Derivatives from Chlorobenzoic Acid
| Step | Reactant(s) | Reagents/Conditions | Product | Reference(s) |
| 1. Esterification | 4-Chlorobenzoic acid | Ethanol | Ethyl 4-chlorobenzoate | nih.gov |
| 2. Hydrazinolysis | Ethyl 4-chlorobenzoate | Hydrazine (B178648) hydrate | 4-Chlorobenzoylhydrazide | nih.gov |
| 3. Cyclization | 4-Chlorobenzoylhydrazide | Carbon disulfide, KOH | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |
| 4. Derivatization | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Various electrophiles, NaOH, DMF | N-aryl/aralkyl derivatives | nih.gov |
| General Cyclization | Carboxylic acid hydrazide, benzoic acid derivative | Phosphorus oxychloride | 1,3,4-Oxadiazole derivative | utar.edu.my |
Synthesis of Benzohydrazone Derivatives
Benzohydrazone derivatives are typically synthesized through the condensation reaction of a benzohydrazide (B10538) with an aldehyde or a ketone. For example, derivatives of 4-chlorobenzohydrazide were prepared by reacting it with various aromatic aldehydes, such as 3,4-dimethoxybenzaldehyde, in an ethanol solution with a catalytic amount of concentrated hydrochloric acid.
The starting material, a chlorobenzohydrazide, is readily prepared from the corresponding chlorobenzoic acid ester via hydrazinolysis. A study focused on new 4-amino-3-chloro benzoate ester derivatives has also led to the synthesis of benzohydrazone compounds for mechanistic studies. tandfonline.comresearchgate.netnih.govresearchgate.net The synthesis involves creating an ester of 4-amino-3-chlorobenzoic acid, converting it to the corresponding hydrazide, and then reacting it with various aldehydes to form the benzohydrazone derivatives. tandfonline.comnih.gov
Table 4: Synthesis of Benzohydrazone Derivatives from Chlorobenzohydrazides
| Starting Hydrazide | Aldehyde/Ketone | Reagents/Conditions | Product | Reference(s) |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Ethanol, con. HCl, room temperature | (E)-4-chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | |
| 4-Chlorobenzohydrazide | 2,5-Dimethoxybenzaldehyde | Ethanol, con. HCl, room temperature | (E)-4-chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide | |
| 4-Chlorobenzohydrazide | Thiophene-2-carbaldehyde | Ethanol, con. HCl, room temperature | (E)-4-chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | |
| 4-Chlorobenzohydrazide | 4-Chlorobenzaldehyde | Ethanol, con. HCl, room temperature | (E)-4-chloro-N'-(4-chlorobenzylidene)benzohydrazide | |
| 4-Amino-3-chlorobenzohydrazide | Various aldehydes | Not specified | Benzohydrazone derivatives | tandfonline.comnih.gov |
Synthesis of Hydrazine-1-carbothioamide Derivatives
Hydrazine-1-carbothioamide derivatives can be synthesized from benzohydrazides by reacting them with isothiocyanates. pensoft.net For example, niflumic acid hydrazide was treated with various phenyl isothiocyanate derivatives to yield hydrazine-1-carbothioamide compounds. pensoft.net
In a study focused on derivatives of 4-amino-3-chloro benzoate, hydrazine-1-carbothioamide derivatives were synthesized as part of a larger library of compounds for mechanistic evaluation. tandfonline.comresearchgate.netnih.govresearchgate.net The synthesis starts with the esterification of 4-amino-3-chlorobenzoic acid, followed by reaction with hydrazine to form the hydrazide. This intermediate is then reacted with appropriate isothiocyanates to afford the target hydrazine-1-carbothioamide derivatives. tandfonline.comnih.gov
Table 5: Synthesis of Hydrazine-1-carbothioamide Derivatives
| Starting Hydrazide | Isothiocyanate | Reaction Conditions | Product Class | Reference(s) |
| Niflumic acid hydrazide | Phenyl isothiocyanate derivatives | Not specified | Hydrazine-1-carbothioamide derivatives | pensoft.net |
| 4-Amino-3-chlorobenzohydrazide | Various isothiocyanates | Not specified | Hydrazine-1-carbothioamide derivatives | tandfonline.comnih.gov |
Biosynthetic Pathways and Natural Occurrence (e.g., from fungi, conversion of 2-chlorophenol)
While many chlorinated aromatic compounds are of anthropogenic origin, some are produced naturally. There is evidence of the natural production of chlorinated benzoates by fungi. oup.com For instance, soil fungi can produce chlorinated anisyl metabolites, which are then thought to be degraded by soil bacteria, potentially leading to chlorobenzoate intermediates. asm.org While not definitively proving the direct fungal synthesis of this compound, it points to natural pathways for the formation of chlorinated aromatic acids in the environment. asm.org
A significant biosynthetic pathway for this compound involves the microbial transformation of other chlorinated compounds. Specifically, the conversion of 2-chlorophenol (B165306) to this compound has been observed in methanogenic sediment communities. nih.govasm.orgasm.org This biotransformation is a notable process where, instead of the expected reductive dehalogenation to phenol (B47542), a carboxylation and dehydroxylation sequence occurs. nih.govasm.org The proposed mechanism suggests a para-carboxylation of 2-chlorophenol, followed by dehydroxylation, to yield this compound. nih.govasm.org This pathway is significant as it demonstrates a microbial route to the formation of a more persistent chlorinated aromatic acid from a chlorinated phenol. nih.govasm.orgunl.pt
Table 6: Biosynthetic Formation of this compound
| Precursor | Organism/Community | Key Transformation | Resulting Product | Reference(s) |
| 2-Chlorophenol | Methanogenic sediment community | Anaerobic biotransformation (presumed para-carboxylation and dehydroxylation) | This compound | nih.govasm.orgasm.org |
| Chlorinated anisyl metabolites | Soil fungi (production), Soil bacteria (degradation) | Degradation of fungal metabolites | Potential for chlorobenzoate intermediates | asm.org |
Advanced Analytical and Molecular Methodologies in 3 Chlorobenzoate Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a cornerstone for the analysis of 3-chlorobenzoate and its derivatives. By separating components of a mixture, it allows for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the degradation of this compound and identifying its metabolites. nih.govnih.gov This technique is favored for its ability to analyze aqueous samples directly with high resolution and sensitivity. In biodegradation studies, HPLC is used to measure the concentration of this compound over time, allowing researchers to calculate degradation rates. nih.gov
A typical application involves separating this compound and its metabolites on a reverse-phase C18 column. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724), water, and an acid, such as acetic or phosphoric acid, to ensure sharp peak shapes. nih.govsielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.comsielc.com Detection is commonly performed using a UV detector, with this compound being monitored at wavelengths around 190 nm. nih.gov
Research has successfully used HPLC to identify key metabolites in the this compound degradation pathway, such as 3-chlorodihydrodihydroxybenzoate and 3-chlorocatechol (B1204754). nih.gov In other studies, HPLC analysis of bacterial degradation cultures revealed metabolites like chloro-cis,cis-muconate and maleylacetate (B1240894). nih.govresearchgate.net
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Unifinepak C18 (2.0 mm ID × 150 mmL, 3 µm) | nih.gov |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (45:50:5, v/v) | nih.gov |
| Flow Rate | 0.2 mL min⁻¹ | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Detection | UV at 190 nm | nih.gov |
| Alternative Column | Newcrom R1 | sielc.com |
| Alternative Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly useful for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is employed for identifying isomers of chlorobenzoic acid in environmental samples, such as contaminated soils and drinking water. epa.govresearchgate.net
Due to the low volatility of 3-chlorobenzoic acid, a derivatization step is often required before GC-MS analysis. academicjournals.org This typically involves methylation, for instance with diazomethane, to convert the acid into its more volatile methyl ester, methyl this compound. researchgate.netnih.gov This allows for efficient separation on a GC column and subsequent identification based on the mass spectrum. nih.gov GC-MS has been successfully used to confirm the complete removal of 3-chlorobenzoic acid in biodegradation studies by showing the absence of its peak in final samples. researchgate.netresearchgate.net The technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org
Table 2: GC-MS in this compound Research
| Application | Key Finding/Methodology | Reference(s) |
|---|---|---|
| Environmental Analysis | Identification of all three chlorobenzoic acid isomers in drinking water concentrates. | epa.gov |
| Metabolite Analysis | Determination of 15 isomers of chlorobenzoic acids in contaminated soils after derivatization. | researchgate.net |
| Biodegradation Monitoring | Confirmed the absence of 3-chlorobenzoic acid after degradation by Pseudomonas putida. | researchgate.netresearchgate.net |
| Pharmacokinetic Studies | Used to determine metabolites of drugs, with 3-methyl-5-chlorobenzoate used as an internal standard analogue. | nih.gov |
Ion Chromatography (IC) is a subset of HPLC that specializes in the separation and quantification of ionic species. innovatechlabs.comunil.ch It is a primary method for analyzing inorganic anions and cations, as well as low-molecular-weight organic acids, in various sample types, particularly environmental waters. unil.chcarleton.edu The separation is based on the interaction of ions in a sample with an ion-exchange resin in the chromatography column. carleton.edulibretexts.org Following separation, a conductivity detector measures the quantity of the exiting ions. innovatechlabs.com
While direct applications for this compound are less commonly cited than HPLC, IC is fundamentally suited for its analysis as this compound exists as an anion in solution. The technique's strength lies in its ability to separate a wide range of anions, which would include this compound, from a complex sample matrix. lcms.cz IC methods are well-established for environmental analysis and are recognized by regulatory bodies like the U.S. EPA. lcms.cz The selectivity of the separation can be manipulated by changing the eluent strength or the column temperature. thermofisher.com
The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) provides an exceptionally sensitive and selective analytical approach for complex samples. measurlabs.com This method combines the physical separation power of HPLC with the mass analysis capability of a mass spectrometer. measurlabs.com In this compound research, HPLC-MS/MS is instrumental in identifying and confirming the structure of degradation products.
For example, in studies of bacterial degradation of this compound, HPLC is first used to separate potential metabolites. The eluent from the HPLC is then directed into a mass spectrometer, where the compounds are ionized and fragmented. nih.gov The resulting mass spectra provide molecular weight and structural information, which led to the confident identification of metabolites like chloro-cis,cis-muconate and maleylacetate with deprotonated molecular ions observed at m/z = 174.99 [M−H]⁻ and m/z = 157.02 [M−H]⁻, respectively. nih.govresearchgate.net This technique is also used for the quantification of trace organic chemicals, including chlorobenzoates, in environmental matrices like anaerobically digested sludge. researchgate.netresearchgate.net The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification. chromatographyonline.com
Ion Chromatography (IC)
Spectroscopic Characterization of Compounds and Intermediates
Spectroscopy is used to determine the structure of molecules based on their interaction with electromagnetic radiation. It is a vital tool for the definitive identification of this compound and its metabolic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds in solution. asm.org It provides information on the chemical environment of specific atoms (typically ¹H and ¹³C), allowing for the unambiguous identification of compounds and their isomers.
In the study of this compound, ¹H and ¹³C NMR have been used to confirm its chemical structure. For instance, the ¹H NMR spectrum of 3-chlorobenzoic acid in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons at δ 8.09 (s, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.59 (d, J = 8.0 Hz, 1H), and 7.42 (t, J = 7.9 Hz, 1H). rsc.org The ¹³C NMR spectrum provides complementary data on the carbon skeleton. rsc.orgchemicalbook.com
Furthermore, NMR is a powerful noninvasive tool for monitoring metabolic pathways in real-time. asm.org Researchers have used in-situ ¹H NMR to study the enzymatic transformation of intermediates in chloroaromatic degradation pathways, such as the conversion of cis-dienelactone (B1242186) to maleylacetate, without the need for extraction or derivatization that might alter the compound's structure. asm.org This allows for the precise characterization of the solution structures of metabolites under physiological conditions. asm.org
Table 3: NMR Data for 3-Chlorobenzoic Acid
| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 8.09 (s, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 7.9 Hz, 1H) | rsc.org |
| ¹³C NMR | MeOD | 168.4, 135.5, 133.9, 131.2, 130.5, 129.0 | rsc.org |
| ¹³C NMR | DMSO-d₆ | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | chemicalbook.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural confirmation of this compound. The technique identifies characteristic vibrations of molecular bonds, which absorb IR radiation at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, key spectral features confirm the presence of its distinct functional groups.
The IR spectrum of 3-chlorobenzoic acid displays several characteristic absorption bands. These include peaks corresponding to the carboxylic acid O-H stretch, the C=O (carbonyl) stretch, and vibrations associated with the chlorinated aromatic ring. The precise wavenumbers for these absorptions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or vapor phase). nih.govnist.gov
A representative dataset of significant IR absorption bands for 3-chlorobenzoic acid is presented below.
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | nih.gov |
| Carbonyl | C=O Stretch | 1680-1710 | nih.gov |
| Aromatic Ring | C=C Stretch | 1400-1600 | nih.gov |
| Carbon-Chlorine | C-Cl Stretch | 600-800 | nih.gov |
| Note: The exact peak positions can be influenced by the physical state of the sample and the spectroscopic technique used. |
Molecular and Genomic Approaches
The advent of molecular biology has revolutionized the study of this compound-degrading microorganisms, enabling researchers to move beyond traditional culture-based methods to explore the genetic underpinnings of this important metabolic capability.
Whole-genome sequencing provides the most comprehensive insight into the metabolic potential of a microorganism. By sequencing the entire genome of 3-CBA-degrading bacteria, researchers can identify the specific genes and pathways involved in the breakdown of this compound.
Recent studies have successfully isolated and sequenced the genomes of several bacteria capable of degrading 3-CBA. For instance, the genomes of various Gram-negative bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been analyzed. mdpi.comnih.govnih.gov These analyses have revealed the presence of gene clusters, such as the cbe and tfd genes, which encode the enzymes for the chlorocatechol ortho-cleavage pathway, a common route for 3-CBA degradation. mdpi.comnih.gov
Similarly, the complete genome sequence of Cupriavidus necator NH9, a 3-CBA-degrading bacterium, was obtained, revealing two chromosomes and two plasmids that harbor the genetic machinery for degrading various aromatic compounds, including 3-CBA. nih.govfrontiersin.org The analysis identified the cbnABCD genes on a plasmid, which are responsible for the conversion of chlorocatechols into central metabolites. frontiersin.org In another example, the genome of Thauera chlorobenzoica strain 3CB-1T, which degrades halobenzoates anaerobically, was sequenced, uncovering genes for benzoate-CoA ligases and reductases that are key to its metabolic capabilities. nih.gov
Genomic studies have also highlighted the diversity of degradation pathways. For example, while some strains possess both cbe and tfd gene clusters, others may only have the cbe genes, suggesting alternative routes for chlorocatechol metabolism. mdpi.com Furthermore, genomic analysis can uncover the potential to degrade other related compounds; for instance, the genome of Cupriavidus 19C6 contained putative genes for 3-hydroxybenzoate metabolism via the gentisate pathway. mdpi.com
Below is a table summarizing key findings from genomic analyses of select 3-CBA degrading bacteria.
| Bacterial Strain | Key Degradation Genes/Pathways Identified | Genome Size (approx. Mb) | Plasmids Involved | Reference |
| Caballeronia sp. 19CS4-2 | cbe and tfd gene clusters (chlorocatechol ortho-cleavage) | - | - | mdpi.comnih.gov |
| Paraburkholderia sp. 19CS9-1 | cbe and tfd gene clusters (chlorocatechol ortho-cleavage) | - | - | mdpi.comnih.gov |
| Cupriavidus sp. 19C6 | cbe genes, putative gentisate pathway for 3-hydroxybenzoate | - | - | mdpi.com |
| Cupriavidus necator NH9 | cbnABCD genes (chlorocatechol ortho-cleavage) | 8.2 (2 chromosomes, 2 plasmids) | pENH91 | nih.govfrontiersin.org |
| Thauera chlorobenzoica 3CB-1T | Benzoate-CoA ligase and reductase genes (anaerobic) | 3.77 | Not specified | nih.gov |
| Caballeronia sp. NK8 | tfdCDEF genes (chlorocatechol ortho-cleavage) | 9.2 (3 chromosomes, 4 plasmids) | pNK81, pNK84 | asm.org |
The 16S ribosomal RNA (rRNA) gene is a cornerstone of bacterial phylogeny and identification. Because it is highly conserved across bacterial species but contains variable regions, sequencing this gene allows for the precise identification of bacterial isolates. In the context of 3-CBA research, 16S rRNA gene sequencing is routinely used to identify newly isolated degrading strains. nih.gov
For example, studies have used partial 16S rRNA gene sequencing to identify 3-CBA degraders as belonging to genera such as Caballeronia, Paraburkholderia, and Cupriavidus. mdpi.comnih.gov This technique was also instrumental in a large-scale study of 3-CBA mineralizers from pristine ecosystems across five continents, where it helped to characterize the phylogenetic placement of the isolates, many of which were related to the Alcaligenes-Burkholderia group. nih.govasm.org The process typically involves amplifying the 16S rRNA gene from bacterial DNA using universal primers, followed by sequencing and comparison to public databases like EzBioCloud for identification. researchgate.net
Repetitive Extragenic Palindromic PCR (REP-PCR) is a genomic fingerprinting technique used to assess the genetic diversity among closely related bacterial strains. jmb.or.kr This method uses primers that target naturally occurring, short, repetitive sequences spread throughout the bacterial genome. cabidigitallibrary.org The PCR amplification of the DNA regions between these repetitive elements generates a unique pattern of bands for each distinct bacterial genotype when separated by gel electrophoresis. cabidigitallibrary.orgmsk.or.kroup.com
In 3-CBA research, REP-PCR has been a powerful tool for genotyping collections of degrading bacteria. A significant study analyzing 150 stable 3-CBA-mineralizing isolates from diverse geographical locations used REP-PCR to reveal a high degree of genetic diversity, identifying 48 distinct genotypes. nih.govresearchgate.net The finding that the vast majority (91%) of these genotypes were unique to their isolation site suggests a high level of endemicity among 3-CBA degrading bacteria. nih.govnih.gov This method effectively demonstrates that bacteria with the same functional capability (degrading 3-CBA) can have very different genetic backgrounds. nih.govnih.gov
Amplified Ribosomal DNA Restriction Analysis (ARDRA) is another molecular technique used to differentiate between bacterial species or strains. It involves the PCR amplification of the 16S rRNA gene, followed by digestion of the resulting PCR product with one or more restriction enzymes. nih.govasm.org The different DNA sequences in the 16S rRNA genes of various bacteria will result in different restriction fragment patterns when visualized on an agarose (B213101) gel. asm.org
PCR-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a powerful molecular fingerprinting technique that separates PCR amplicons of the same length based on their sequence differences. nsmjournal.org.ngspringernature.comresearchgate.net This method is particularly useful for analyzing the diversity of microbial communities directly from environmental samples without the need for cultivation. nih.govmpg.de DNA fragments are separated on a polyacrylamide gel containing a linear gradient of a chemical denaturant (such as urea (B33335) and formamide). nsmjournal.org.ngresearchgate.net As the DNA fragments migrate through the gel, they reach a concentration of denaturant that causes them to partially melt, or denature, which significantly slows their migration. The point at which this occurs is dependent on the DNA sequence.
In the study of 3-CBA degradation, PCR-DGGE has been employed to monitor changes in the bacterial community structure of soil upon exposure to the compound. nih.gov By targeting the 16S rRNA gene and functional genes like the benzoate (B1203000) 1,2-dioxygenase alpha subunit gene (benA), researchers can observe which members of the indigenous microbial community become dominant during the degradation process. nih.gov One study demonstrated that repeated application of 3-CBA to soil led to the appearance of several intense bands in the DGGE profile. nih.gov Subsequent isolation of bacteria corresponding to these bands successfully yielded effective 3-CBA-degrading Burkholderia strains, highlighting the advantage of using DGGE to guide the isolation of environmentally relevant microorganisms that might be missed by traditional liquid enrichment techniques. nih.gov
Amplified Ribosomal DNA Restriction Analysis (ARDRA)
Biochemical and Enzymatic Assay Techniques
The study of this compound (3-CBA) biodegradation relies on a suite of sophisticated biochemical and enzymatic assays. These techniques are essential for elucidating metabolic pathways, characterizing key enzymes, and quantifying the kinetics of degradation. Methodologies range from real-time measurements of microbial respiration to detailed analyses of enzyme activities in various cellular preparations and the identification of transient metabolic intermediates.
Oxygen Consumption Measurements and Microbial Biosensors
A primary method for assessing the initial steps of aerobic this compound degradation involves measuring oxygen consumption. Since the initial enzymatic attack on the 3-CBA ring is an oxygen-dependent reaction catalyzed by dioxygenases, the rate of oxygen uptake by whole bacterial cells serves as a direct proxy for enzymatic activity. imrpress.com This is particularly crucial for enzymes like this compound 1,2-dioxygenase (3CBDO), which are often unstable and lose activity in cell-free extracts, making whole-cell assays the preferred method. imrpress.com
Microbial biosensors, which couple microorganisms with a transducer, are powerful tools for these measurements. springernature.com Typically, a Clark-type oxygen electrode is used as the transducer, which measures the change in dissolved oxygen concentration in a solution containing a suspension of microbial cells. imrpress.commdpi.com When this compound is introduced, cells capable of degrading it will exhibit an increased respiration rate, which is detected by the electrode. mdpi.com This approach offers several advantages, including rapidity and the need for only small amounts of microbial biomass. imrpress.com
These biosensor systems are used to:
Determine enzyme activity: The rate of change in oxygen concentration upon substrate addition correlates with the activity of the initial dioxygenase. mdpi.com
Assess substrate specificity: By introducing various structural analogs of 3-CBA, researchers can determine the substrate range of the catabolic enzymes within the test organism. imrpress.com For instance, studies with Rhodococcus opacus 1CP have used this method to compare the activity of benzoate 1,2-dioxygenase (BDO) and 3CBDO towards benzoate and this compound. imrpress.com
Investigate inhibition kinetics: The effect of potential inhibitors on enzyme activity can be quantified by measuring oxygen consumption in their presence. mdpi.com
Researchers have successfully employed both freshly harvested intact cells and immobilized resting cells in these biosensor setups. imrpress.com Immobilization can enhance the stability and reusability of the biocatalyst. The data generated from these measurements, such as maximum oxygen uptake rates (QmaxO2), are fundamental for understanding the kinetics of 3-CBA metabolism. oup.com
Table 1: Application of Oxygen Consumption Measurements in this compound Research
| Organism | Method | Application | Key Findings | Reference |
| Rhodococcus opacus 1CP | Whole-cell biosensor (Clark-type oxygen electrode) | Determination of this compound 1,2-dioxygenase (3CBDO) activity | 3CBDO activity is inducible and can be measured in whole cells, as the enzyme is unstable in cell-free extracts. | imrpress.com |
| Rhodococcus opacus 1CP | Electrochemical reactor microbial sensor | Evaluation of 3-CBDO inhibition by 2-CBA and 4-CBA | 2-chlorobenzoate (B514982) was found to be an inhibitor of 3-CBDO. | mdpi.com |
| Pseudomonas sp. strain A3 | Washed cell suspensions with oxygen electrode | Determination of kinetic parameters for oxygen consumption | With decreasing O₂ concentrations, the maximum oxygen uptake rate (QmaxO2) increased. | oup.com |
| Alcaligenes sp. strain L6 | Resting-cell suspensions with oxygen electrode | Indication of metabolic pathway by measuring O₂ uptake with intermediates | Oxidized intermediates of the gentisate and protocatechuate pathways, but not catechol. | asm.org |
Enzyme Activity Determination in Whole Cells and Cell-Free Extracts
While whole-cell assays are invaluable, particularly for oxygenases, detailed characterization of the entire metabolic pathway requires the preparation of cell-free extracts to assay individual enzyme activities. oup.comasm.org This dual approach provides a comprehensive picture of the biochemical processes involved in 3-CBA degradation.
Whole-Cell Assays: As described previously, oxygen uptake rates measured in washed, resting cell suspensions are a primary method for determining the activity of the initial dioxygenases in whole cells. oup.comoup.com By supplying various potential intermediates (e.g., catechol, protocatechuate, gentisate), researchers can deduce the likely metabolic route. For example, if cells grown on 3-CBA show high oxygen uptake with catechol but not gentisate, it suggests the involvement of a catechol-based pathway. oup.com
Cell-Free Extract Assays: To measure the activity of downstream enzymes, crude or purified cell-free extracts are prepared. oup.comasm.org This typically involves harvesting cells, washing them in a suitable buffer, and disrupting them using methods like a French pressure cell or sonication. oup.comasm.org After removing cell debris by centrifugation, the resulting supernatant (the cell-free extract) can be used in various spectrophotometric assays. oup.comasm.org
Commonly assayed enzymes in 3-CBA degradation pathways include:
Catechol 1,2-Dioxygenase: Activity is measured by monitoring the formation of cis,cis-muconic acid from catechol at a specific wavelength (e.g., 260 nm). oup.comasm.org
Protocatechuate Dioxygenases: Activities like protocatechuate 3,4-dioxygenase are determined by observing the decrease in absorbance at 290 nm as protocatechuate is consumed. asm.orgkarger.com
Gentisate Dioxygenase: Activity is assayed by following the formation of maleylpyruvate (B1239739) from gentisate at 340 nm. asm.org
This compound-CoA Ligase: In anaerobic pathways, this enzyme's activity is often measured using an isotopic assay that tracks the formation of the CoA thioester. asm.org
These assays allow for the quantification of specific enzyme activity, typically expressed in units per milligram of protein (nmol min⁻¹ mg protein⁻¹), providing critical data on enzyme induction, substrate specificity, and metabolic flux. oup.comasm.org
Table 2: Specific Activities of Key Enzymes in this compound Degrading Bacteria (Cell-Free Extracts)
| Organism | Growth Substrate | Enzyme Assayed | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Reference |
| Pseudomonas sp. strain A3 | This compound | Catechol 1,2-dioxygenase | 1750 | oup.com |
| Pseudomonas sp. strain A3 | This compound | Protocatechuate 3,4-dioxygenase | 57 | oup.com |
| Alcaligenes sp. strain L6 | This compound | Protocatechuate 3,4-dioxygenase | Present (activity not quantified) | asm.orgresearchgate.net |
| Alcaligenes sp. strain L6 | This compound | Gentisate dioxygenase | Present (activity not quantified) | asm.orgresearchgate.net |
| Rhodopseudomonas palustris RCB100 | This compound | This compound-CoA ligase | 8.7 | asm.org |
| Pseudomonas (diff) spp. | This compound | Catechol 1,2-oxygenase | ~3-fold higher than benzoate-grown | nih.gov |
Metabolite Pool Analysis
Identifying the intermediate compounds that accumulate during 3-CBA degradation is fundamental to confirming metabolic pathways. Metabolite pool analysis involves extracting, separating, and identifying these transient molecules from culture supernatants or cell extracts. nih.govnih.gov
The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC). nih.govacademicjournals.org Reverse-phase HPLC with a C18 column is commonly used to separate 3-CBA from its more polar metabolites. asm.orgacademicjournals.org A mobile phase, often a mixture of acetonitrile and an aqueous buffer like phosphoric acid, is employed, and detection is typically achieved using a UV detector set at various wavelengths to capture different aromatic compounds. asm.orgnih.gov
For unambiguous identification, fractions collected from the HPLC can be subjected to further analysis by Mass Spectrometry (MS). nih.govnih.gov GC-MS (Gas Chromatography-Mass Spectrometry) of derivatized metabolites or direct analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) provides molecular weight and fragmentation data, allowing for precise structural elucidation of the intermediates. nih.govasm.org
Through these methods, researchers have identified key intermediates in various 3-CBA degrading strains, confirming the operation of specific pathways:
Aerobic Pathways: Intermediates such as 3-chlorocatechol, 4-chlorocatechol (B124253), chloro-cis,cis-muconate, and maleylacetate have been detected, confirming the involvement of modified ortho-cleavage pathways. nih.govnih.govacademicjournals.orgresearchgate.net
Anaerobic Pathways: In organisms like Rhodopseudomonas palustris, analysis has focused on identifying thioester intermediates, such as 3-chlorobenzoyl coenzyme A and benzoyl-CoA, which are central to the reductive dehalogenation pathway. nih.govresearchgate.net
Table 3: Identified Metabolites from this compound Degradation in Various Bacteria
| Bacterial Strain(s) | Analytical Method | Identified Metabolites | Implied Pathway | Reference |
| Caballeronia 19CS4-2, Paraburkholderia 19CS9-1, Cupriavidus 19C6 | HPLC-MS | Chloro-cis,cis-muconate, Maleylacetate | Chlorocatechol ortho-cleavage | nih.govresearchgate.netresearchgate.net |
| Rhodococcus erythropolis S-7 | HPLC | Chlorocatechol | Modified ortho-pathway | academicjournals.org |
| Pseudomonas (diff) spp. | HPLC, Mass Spectral Analysis | 3-Chlorodihydrodihydroxybenzoate, 3-Chlorocatechol | Catechol pathway | nih.gov |
| Rhodopseudomonas palustris RCB100 | Metabolite pool analysis, Enzyme assays | 3-Chlorobenzoyl coenzyme A, Benzoyl-CoA | Reductive, coenzyme A-mediated pathway | nih.govresearchgate.net |
| Alcaligenes sp. strain BR60 | GC-MS | Protocatechuate, Chloroprotocatechuate | Dioxygenation yielding protocatechuate | asm.org |
Current Research Gaps and Future Academic Directions
Unidentified Initial Enzymes in Specific Degradation Pathways
While the degradation of 3-chlorobenzoate (3-CBA) via the (chloro)catechol pathway is well-documented, alternative routes involving intermediates like 4-hydroxybenzoate (B8730719) (4-HB) and 3-hydroxybenzoate (3-HB) remain partially enigmatic. nih.gov These pathways, known as the protocatechuate (PC) and gentisate (GS) pathways respectively, are predicted based on the detection of these intermediates. nih.govresearchgate.net However, a significant knowledge gap exists as the initial enzyme responsible for the conversion of 3-CBA to either 4-HB or 3-HB has not yet been identified. nih.govresearchgate.net This missing link hinders a complete understanding of the metabolic versatility of 3-CBA-degrading microorganisms.
Genomic analyses of some 3-CBA degrading bacteria, such as Alcaligenes sp. L6 and Bacillus sp. OS13, suggest the operation of these alternative pathways, yet the specific genes encoding the initial hydrolytic dehalogenation or mono-oxygenation step are unknown. nih.gov The discovery of these enzymes is crucial for a comprehensive picture of 3-CBA biodegradation and could reveal novel enzymatic mechanisms for cleaving the carbon-chlorine bond.
Quantitative Data on Abundance of Specific Degrading Bacteria in Natural Environments
While numerous bacteria capable of degrading this compound have been isolated from various environments, there is a lack of comprehensive quantitative data on their abundance in natural settings. oup.com Most probable number (MPN) counts have been used to estimate the populations of benzoate (B1203000) and chlorobenzoate degraders, but these methods provide a broad overview rather than specific numbers for bacteria utilizing distinct degradation pathways. oup.com
Studies have indicated that bacteria capable of degrading 3-CBA are common members of soil microbial communities. oup.com However, understanding the ecological significance and the in-situ contribution of different degrading populations, such as those using the catechol pathway versus the gentisate or protocatechuate pathways, requires more precise quantification. oup.com Developing and applying advanced molecular techniques, like quantitative PCR (qPCR) targeting specific catabolic genes, would provide a clearer picture of the distribution and population dynamics of these key players in contaminated and pristine environments. wwu.edu
Interplay of Multiple Substrate Utilization and Competitive Dynamics
In natural environments, microorganisms are rarely exposed to a single substrate. Therefore, understanding the interplay of multiple substrate utilization and the competitive dynamics between different microbial populations is crucial for predicting the fate of this compound. The presence of other aromatic compounds, such as benzoate or 3-methylbenzoate (B1238549), can influence the degradation of 3-CBA. oup.com
Competition for primary substrates and electron acceptors like oxygen is a key factor. oup.com For instance, in mixed cultures, the outcome of competition between a Pseudomonas sp. using the catechol pathway and an Alcaligenes sp. employing the gentisate pathway for 3-CBA degradation was dependent on oxygen availability. oup.com Further research is needed to unravel the complex interactions that occur in microbial communities when faced with a mixture of substrates, including how the presence of one compound can induce or inhibit the degradation of another. This knowledge is vital for designing effective bioremediation strategies in complex contaminated sites.
Elucidation of Novel Catabolic Activities in Unexplored Microbial Communities
The known pathways for this compound degradation primarily revolve around the formation of (chloro)catechol, protocatechuate, or gentisate. nih.govresearchgate.net However, the vast diversity of the microbial world suggests that novel catabolic pathways for 3-CBA may exist in unexplored microbial communities. asm.org The failure to detect known catabolic genes in some 3-CBA degrading isolates from pristine soils hints at the presence of alternative, yet-to-be-discovered degradation mechanisms. asm.org
Exploring diverse and extreme environments could lead to the discovery of microorganisms with unique enzymatic capabilities for 3-CBA transformation. Metagenomic approaches, which allow for the study of the genetic material directly from environmental samples, are powerful tools for uncovering this hidden metabolic potential without the need for cultivation. mdpi.com The identification of novel catabolic genes and pathways would not only expand our fundamental understanding of microbial metabolism but could also provide new biocatalysts for bioremediation and industrial applications.
Advanced Bioengineering of this compound Degrading Systems for Enhanced Remediation
Bioengineering offers a promising avenue for enhancing the efficiency of this compound bioremediation. This can involve both cell bioaugmentation, the introduction of specific microorganisms with desired degradative capabilities, and gene bioaugmentation, the transfer of catabolic genes to indigenous microbial populations. nih.gov Genetically modified microorganisms (GMMs) have been developed with enhanced abilities to degrade benzoate derivatives, including chlorobenzoates. mdpi.com
Future research should focus on developing more robust and efficient engineered systems. This includes the construction of synthetic microbial consortia where different strains perform specialized tasks, leading to a more complete and efficient degradation of 3-CBA. tandfonline.com Directed evolution is another powerful technique that can be used to iteratively improve the function of microbial communities for enhanced 3-CBA degradation. nih.gov Furthermore, optimizing the delivery and survival of engineered strains in complex environments, such as through immobilization techniques, is crucial for their practical application in bioremediation. conicet.gov.aracademicjournals.org
Deeper Mechanistic Studies of this compound Derivatives in Biochemical Pathways (excluding clinical implications)
A thorough understanding of the biochemical transformations of this compound and its derivatives is fundamental to comprehending its environmental fate. While major degradation pathways have been outlined, deeper mechanistic studies of the enzymes involved are still required. For example, the substrate specificity and catalytic mechanisms of key enzymes like this compound 1,2-dioxygenase need further elucidation. researchgate.net
Research into the metabolism of 3-CBA derivatives, such as 2-amino-3-chlorobenzoic acid, can also provide valuable insights into novel biochemical reactions. mdpi.com Understanding how these derivatives are processed by microbial enzymes can reveal new catalytic activities and expand our knowledge of the metabolic potential of microorganisms. These studies, focusing purely on the biochemical aspects without delving into clinical implications, are essential for building a complete picture of the biogeochemical cycling of chlorinated aromatic compounds.
Q & A
Q. What are the standard methodologies for synthesizing and structurally characterizing manganese-based metallacrown complexes incorporating 3-chlorobenzoate?
Methodological Answer: Synthesis typically involves reacting manganese salts (e.g., MnCl₂) with shi³ ligands and this compound under controlled pH and solvent conditions (e.g., DMF/water mixtures). Structural characterization employs single-crystal X-ray diffraction to resolve coordination geometries. For example, Mn²⁺ ions in these complexes exhibit seven-coordinate environments with bond lengths averaging 2.256 Å, confirmed by bond valence sum (BVS) analysis . SHAPE analysis further distinguishes geometries (e.g., face-capped octahedral vs. trigonal prismatic) using continuous symmetry measures (CShM) .
Q. How do researchers monitor microbial degradation of this compound in anaerobic systems?
Methodological Answer: Anaerobic degradation assays often use Desulfomonile tiedjei cell extracts with artificial electron donors like reduced methyl viologen to bypass disrupted native electron transport chains. Activity is quantified via chloride release assays or HPLC to track benzoate formation. For example, methyl viologen increases dehalogenation rates by directly reducing the enzyme’s redox center . Controls must omit the donor to confirm baseline activity loss due to electron transport chain disruption .
Q. What experimental approaches identify metabolic intermediates in this compound biodegradation pathways?
Methodological Answer: Stable isotope probing (SIP) or in vitro enzyme assays with fluorinated analogs (e.g., 3-fluorobenzoate) can trace metabolic intermediates. Pseudomonas sp. strain B13 converts 3-fluorobenzoate to 2-fluoro-cis,cis-muconate (87% yield), confirming dioxygenase activity. GC-MS or NMR validates intermediate structures .
Advanced Research Questions
Q. How do electron transport chain disruptions affect reductive dehalogenase activity in this compound degradation?
Methodological Answer: Native electron carriers (e.g., membrane-bound cytochromes) are often lost during cell lysis, necessitating artificial donors like methyl viologen. Comparative assays with/without donors reveal activity dependence on intact transport chains. For instance, D. tiedjei extracts show no dehalogenation without methyl viologen, confirming its role in circumventing disrupted pathways . Electrochemical assays (e.g., cyclic voltammetry) further probe enzyme redox potentials.
Q. What genetic strategies enhance this compound degradation in non-native bacterial hosts?
Methodological Answer: Chromosomal integration of the tcb gene cluster (e.g., via minitransposons) into Pseudomonas putida enables this compound utilization. Southern blotting confirms copy number: single-copy integrants require subsequent selection for growth, while multi-copy strains degrade substrates immediately. Gene dosage correlates with enzyme expression levels, validated via chlorocatechol 1,2-dioxygenase (TcbC) activity assays .
Q. How can contradictory data on microbial substrate specificity (e.g., Rhodococcus opacus 1CP) be resolved?
Methodological Answer: Contradictions arise from differential induction of dioxygenases (e.g., BDO vs. 3CBDO). Resolve via:
- Transcriptomics: Compare gene expression profiles under benzoate (BA) vs. This compound (3CBA).
- Enzyme Kinetics: Measure Kₘ and Vₘₐₓ for each substrate.
- Competitive Inhibition Assays: Co-incubate BA and 3CBA to identify preferential binding .
Methodological Challenges and Meta-Analysis
Q. How do researchers address variability in biodegradation efficiency across soil microcosm studies?
Methodological Answer: Meta-analyses integrate TGGE profiling of 16S rRNA to track bacterial community shifts. For example, this compound spiking increases Cupriavidus spp. abundance, linked to tcb gene clusters. Normalize degradation rates to biomass (via qPCR) and control for pH, organic matter, and co-contaminants .
Q. What crystallographic techniques resolve ambiguities in metallacrown complex geometries?
Methodological Answer: Combined X-ray diffraction and SHAPE analysis resolves geometries like:
- Mn²⁺: Face-capped octahedral (CShM = 1.589) vs. trigonal prismatic (CShM = 1.807).
- Na⁺: Biaugmented trigonal prism with oxime and water ligands . DFT calculations validate coordination preferences.
Data Interpretation and Contradictions
Q. Why do some studies report this compound mineralization while others observe partial degradation?
Methodological Answer: Discrepancies stem from electron donor availability and gene cluster regulation. For full mineralization, ensure:
- Electron Donor Saturation: Methyl viologen ≥ 1 mM in anaerobic systems .
- Gene Dosage: ≥2 tcb copies in P. putida .
- Co-metabolism: Pair with benzoate to induce cross-reactive pathways .
Ecological and Biogeochemical Considerations
Q. How does this compound exposure alter soil microbial ecology?
Methodological Answer: Microcosm studies using TGGE or 16S amplicon sequencing reveal:
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